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For Researchers, Scientists, and Drug Development Professionals

This document outlines the total synthesis of (+)-Methyl N-decarbomethoxychanofruticosinate,

a complex indole alkaloid. The synthesis reported here was developed by the research group

of Dawei Ma and represents the first total synthesis of this natural product analogue.[1] Methyl
chanofruticosinate alkaloids are sourced from Kopsia species, which have a history of use in

traditional medicine in tropical Asia.[1] These molecules are characterized by a strained, caged,

hexacyclic ring system, making them challenging and attractive targets for synthetic chemists.

[1]

Synthetic Strategy Overview
The synthetic approach hinges on a key intramolecular oxidative coupling reaction to construct

the core caged structure. The synthesis begins with readily available starting materials and

employs a series of strategic transformations to build the complex architecture of the target

molecule.

A simplified workflow of the total synthesis is presented below:
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Caption: Key stages in the total synthesis of (+)-Methyl N-decarbomethoxychanofruticosinate.

Key Experimental Protocols
The following are key transformations in the synthesis. Please note that the cited literature

provides a summary of the synthesis, and some specific experimental details such as precise

quantities of reagents, concentrations, and purification methods may require reference to the

supporting information of the original publication.

Formation of the Caged Compound I
A pivotal step in this synthesis is the intramolecular oxidative coupling to form the strained,

caged structure.

Reactant Reagents and Conditions Product

β-hydroxy lactam G
LHMDS, THF, –78 °C then I2,

–40 °C to r.t.
Caged compound I

Protocol:

To a solution of the β-hydroxy lactam G in anhydrous tetrahydrofuran (THF) at -78 °C is

added lithium hexamethyldisilazide (LHMDS).

The reaction mixture is stirred at this temperature for a specified period.

A solution of iodine (I2) in THF is then added, and the reaction is allowed to warm to room

temperature.
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The reaction is quenched and the product, caged compound I, is isolated and purified using

standard chromatographic techniques.

Final Steps to the Target Molecule
The final steps involve the installation of the remaining functional groups to yield the target

molecule.

Reactant Transformations Product

Caged compound I

1. Stereoselective cyanation2.

Conversion to amide3.

Esterification

(+)-Methyl N-

decarbomethoxychanofruticosi

nate

Protocol Outline:

Stereoselective Cyanation: Caged compound I is subjected to a stereoselective cyanation

reaction to introduce the nitrile group at the desired position.

Amide Formation: The nitrile is then converted to a primary amide.

Esterification: The final step is the esterification of a carboxylic acid functionality to yield the

methyl ester, affording the final product.

Summary of Key Reactions
The total synthesis is characterized by several key chemical transformations that are crucial for

the successful construction of the complex molecular architecture.
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Caption: Logical flow of key reaction types in the synthesis.
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The successful total synthesis of (+)-Methyl N-decarbomethoxychanofruticosinate by Ma and

co-workers provides a significant advancement in the field of natural product synthesis and

opens avenues for the synthesis of other members of the chanofruticosinate alkaloid family.[1]

Further investigation into the biological activities of these synthetic analogues could provide

valuable insights for drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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